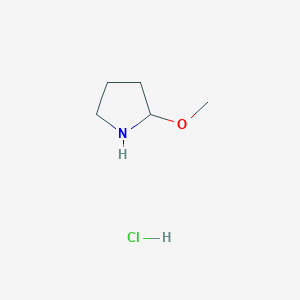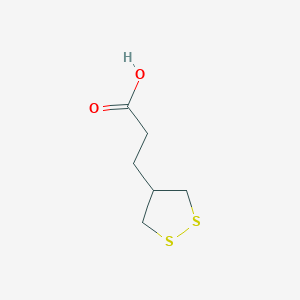![molecular formula C9H8N6OS B13097744 N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered attention in various fields of scientific research. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a triazole ring, which is often utilized in medicinal chemistry for its stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with triazole derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating electron transfer processes. The triazole ring can interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its photophysical properties and used in optoelectronic applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Utilized in the synthesis of polymers and as a photodynamic therapy agent.
4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Employed in the construction of covalent triazine frameworks for sensing and imaging.
Uniqueness
N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide stands out due to its combination of the benzo[c][1,2,5]thiadiazole core and the triazole ring, which imparts unique electronic and bioactive properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8N6OS |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
N-(4,7-dihydro-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C9H8N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-2,4-5H,3H2,(H,12,16)(H,10,11,13) |
InChI-Schlüssel |
JUEMITCIKHJTPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2=NSN=C21)NC(=O)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)




![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)

![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)



